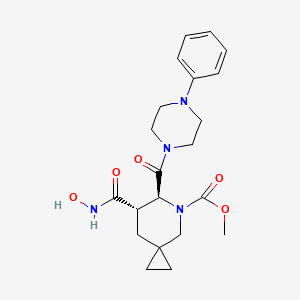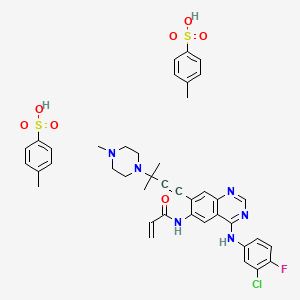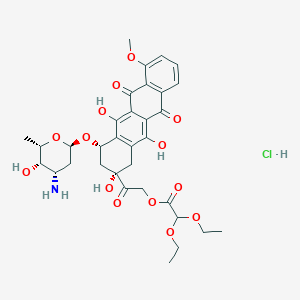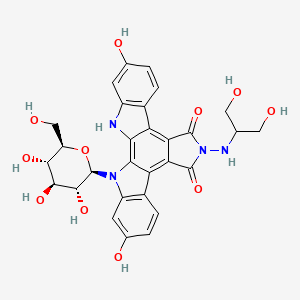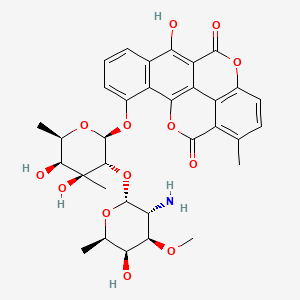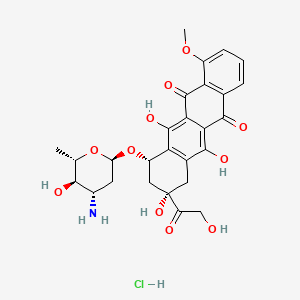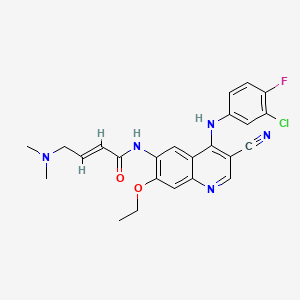
Pelitinib
Overview
Description
Pelitinib is a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase. It is being developed as an anticancer agent and has shown promise in clinical trials for colorectal and lung cancers . This compound is known for its ability to inhibit the migration and invasion of hepatocellular carcinoma cells by targeting specific molecular pathways .
Preparation Methods
The synthesis of Pelitinib involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Pelitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Pelitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to inhibit cancer cell migration and invasion.
Medicine: Explored as a potential therapeutic agent for various cancers, including colorectal, lung, and hepatocellular carcinoma.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Pelitinib exerts its effects by irreversibly inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote cancer cell proliferation, migration, and invasion. Specifically, this compound targets the mitogen-activated protein kinases and Akt signaling pathways, leading to the degradation of key transcription factors such as Twist1. This results in the suppression of epithelial-mesenchymal transition and the inhibition of cancer cell motility .
Comparison with Similar Compounds
Pelitinib is unique among tyrosine kinase inhibitors due to its irreversible binding to the epidermal growth factor receptor. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor, but it binds reversibly.
Erlotinib: Similar to Gefitinib, it is a reversible inhibitor of the epidermal growth factor receptor.
Neratinib: An irreversible inhibitor like this compound, but with different molecular targets and applications. This compound’s uniqueness lies in its specific molecular interactions and its potential for treating a broader range of cancers
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNYSQLFKLYNI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257933-82-7 | |
| Record name | Pelitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pelitinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Pelitinib?
A1: this compound is an irreversible tyrosine kinase inhibitor (TKI) that primarily targets the epidermal growth factor receptor (EGFR) [, , , , , ].
Q2: How does this compound interact with EGFR?
A2: this compound irreversibly binds to EGFR, inhibiting its tyrosine kinase activity. This prevents downstream signaling cascades involved in cell proliferation, survival, and metastasis [, , , ].
Q3: What are the downstream effects of this compound's inhibition of EGFR?
A3: this compound inhibits EGFR-mediated activation of signaling pathways, including NF-κB, PI3K/AKT, and MAPK, leading to decreased cell viability, increased apoptosis, and reduced tumor growth [, , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research abstracts do not explicitly state the molecular formula and weight of this compound, they mention its chemical name as N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide []. Based on this, the molecular formula is C14H12ClN3O2, and the molecular weight is 289.72 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, a spectrofluorimetric method has been developed for the determination of this compound. The method is based on measuring the native fluorescence intensity of this compound at an excitation wavelength of 270 nm in aqueous borate buffer solutions (pH 10.5). The fluorescence intensity recorded at 465 nm is directly proportional to the concentration of this compound [].
Q6: What is known about the stability of this compound under various conditions?
A6: Research indicates that this compound is susceptible to degradation under various forced-degradation conditions, including acidic, basic, oxidative, wet heat, and photolytic conditions. The kinetics of base-induced and oxidative degradation have been investigated, and the pseudo-first-order rate constants and half-lives were estimated at different temperatures [].
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves competitive and irreversible binding to the ATP-binding site of EGFR, blocking its kinase activity rather than catalyzing a chemical reaction.
Q8: Have computational methods been used to study this compound?
A8: Yes, this compound was identified as a potential allosteric inhibitor of the SARS-CoV-2 main protease (Mpro) through a large-scale x-ray crystallographic screen of repurposed drug libraries. This study used computational methods to analyze the binding interactions of this compound with Mpro and understand its potential as an antiviral agent [, ].
Q9: Are there specific SHE considerations for working with this compound?
A9: As with all potent pharmaceutical compounds, appropriate safety measures and handling procedures should be followed when working with this compound in a laboratory or clinical setting. It's crucial to consult relevant safety data sheets and adhere to established guidelines for handling hazardous materials.
Q10: What are the pharmacokinetic properties of this compound?
A10: A study compared the pharmacokinetic profiles of this compound and Neratinib with apigenin in rat plasma using UPLC-MS/MS. This suggests that research is ongoing to understand the absorption, distribution, metabolism, and excretion of this compound [].
Q11: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?
A11: While the research provided doesn't establish a direct relationship between the PK/PD of this compound, it's known that the efficacy of EGFR inhibitors is influenced by their pharmacokinetic properties, including their ability to reach and maintain sufficient concentrations at the tumor site.
Q12: What is the efficacy of this compound in cell-based assays?
A12: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from squamous cell carcinoma, breast cancer, lung cancer, and melanoma. It inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion [, , , , , ].
Q13: Has this compound been tested in animal models of cancer?
A13: Yes, this compound has shown promising antitumor activity in preclinical animal models. For example, it reduced tumor growth in a murine xenograft model of gastric cancer []. It also attenuated tumor colonization in a spleen-liver metastasis model of melanoma [].
Q14: Have there been clinical trials evaluating this compound in cancer patients?
A14: While the provided research abstracts mention that this compound was in clinical trials, they don't detail specific results. Further investigation into publicly available clinical trial databases is needed to understand the clinical efficacy and safety profile of this compound.
Q15: What are the known mechanisms of resistance to this compound?
A15: While specific resistance mechanisms to this compound are not extensively discussed in the provided research, it is known that resistance to EGFR inhibitors can arise from various factors, including secondary mutations in EGFR, activation of bypass signaling pathways (e.g., PI3K/AKT, MET), and upregulation of drug efflux pumps [, , ].
Q16: What preclinical studies have been conducted to assess the safety profile of this compound?
A16: Although specific details are not provided in the abstracts, it's standard practice during drug development to conduct comprehensive preclinical toxicology studies to evaluate the safety profile of a compound. These studies typically involve evaluating the compound's effects on various organ systems in animal models.
Q17: What drug delivery approaches could be explored to enhance the therapeutic index of this compound?
A17: While the provided research doesn't explore specific drug delivery strategies for this compound, researchers are actively investigating various approaches to improve the delivery and targeting of kinase inhibitors, such as nanoparticle formulations, antibody-drug conjugates, and prodrugs.
Q18: Have any biomarkers been identified that can predict response to this compound or monitor treatment response?
A18: Research suggests that LEPRE1, a biomarker, might be linked to this compound's effectiveness. It seems LEPRE1 influences how well this compound works by affecting the activity of the ABCG2 protein, which can pump drugs out of cells, potentially leading to drug resistance []. Additionally, RNF43 and PWWP2B have been suggested as potential biomarkers for predicting the response of gastric cancer patients to this compound [].
Q19: What analytical techniques have been employed to characterize and quantify this compound?
A19: Various analytical techniques have been utilized to study this compound, including:
- Spectrofluorimetry: This method, based on this compound's native fluorescence, has been used for its determination and stability studies [].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is valuable for quantifying this compound in biological samples, such as plasma [].
- X-ray crystallography: This method has been used to determine the crystal structure of this compound bound to its target proteins, providing insights into its binding mode and mechanism of action [, ].
- Label-free chemoproteomics: This approach has been used to identify the target proteins of this compound, leading to the discovery of PRDX4 degradation [].
Q20: What is the environmental impact of this compound?
A20: Specific information on the ecotoxicological effects and degradation pathways of this compound is not available in the provided research. Further studies are needed to assess its potential impact on the environment.
Q21: What is the validation status of the analytical methods used to characterize this compound?
A21: The spectrofluorimetric method for this compound determination has been validated according to the International Conference on Harmonisation (ICH) guidelines []. Validation parameters typically assessed include accuracy, precision, linearity, range, limit of detection, limit of quantification, specificity, and robustness.
Q22: Does this compound elicit any immunological responses?
A22: Specific information regarding this compound's immunogenicity is not found in the provided research. Generally, the immunogenicity of small molecule drugs like this compound is considered low.
Q23: Does this compound interact with drug transporters?
A23: this compound has been shown to interact with the ABCG2 multidrug transporter, which could have implications for drug resistance [, ]. This interaction highlights the importance of considering drug transporter interactions during drug development.
Q24: Does this compound induce or inhibit drug-metabolizing enzymes?
A24: The provided research doesn't mention any specific interactions between this compound and drug-metabolizing enzymes. Further research is needed to explore the potential for such interactions, which can impact this compound's metabolism and clearance, as well as its potential for drug-drug interactions.
Q25: What is known about the biocompatibility and biodegradability of this compound?
A25: The research provided does not offer specific data on the biocompatibility and biodegradability of this compound.
Q26: What are some alternatives to this compound?
A26: Several other EGFR tyrosine kinase inhibitors are currently used clinically or are under investigation, including:
Q27: Are there specific considerations for recycling or disposal of this compound?
A27: Specific guidelines for recycling and waste management of this compound are not discussed in the research. It's important to consult local regulations and guidelines for handling and disposal of pharmaceutical waste.
Q28: What resources are available for researchers studying this compound?
A28: Several resources are available to support research on this compound, including:
- Public databases: Resources like PubMed, ClinicalTrials.gov, and the Genomics of Drug Sensitivity in Cancer (GDSC) database provide valuable information on preclinical studies, clinical trials, and drug sensitivity data [].
Q29: What are some of the cross-disciplinary applications and synergies related to this compound research?
A29: this compound research exemplifies the collaborative nature of modern drug discovery and development, involving expertise from various disciplines:
- Medicinal chemistry: Plays a crucial role in designing, synthesizing, and optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties [].
- Molecular biology: Provides tools and techniques to study the expression and function of EGFR and downstream signaling pathways, aiding in the understanding of this compound's effects on cancer cells [, , , , ].
- Computational chemistry and bioinformatics: Offer valuable tools for drug discovery, enabling the screening of large compound libraries, predicting drug-target interactions, and analyzing large datasets to identify potential biomarkers and resistance mechanisms [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



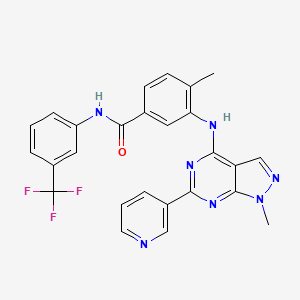
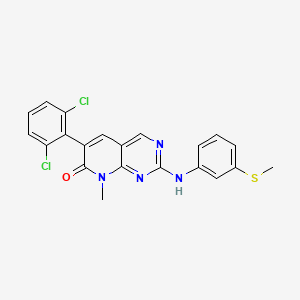
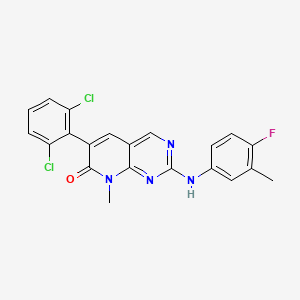


![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
